N-(1-methylpiperidin-4-yl)-4-[4-(2-oxo-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-1-yl)-2-(trifluoromethyl)phenyl]benzamide
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Overview
Description
N-(1-methylpiperidin-4-yl)-4-[4-(2-oxo-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-1-yl)-2-(trifluoromethyl)phenyl]benzamide is a complex organic compound with a unique structure that includes a piperidine ring, a quinoline moiety, and a trifluoromethyl-substituted phenyl group
Preparation Methods
The synthesis of N-(1-methylpiperidin-4-yl)-4-[4-(2-oxo-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-1-yl)-2-(trifluoromethyl)phenyl]benzamide involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the quinoline and naphthyridine intermediates, followed by their coupling with the piperidine and phenyl groups. Industrial production methods may involve optimization of these steps to increase yield and purity, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl-substituted phenyl group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(1-methylpiperidin-4-yl)-4-[4-(2-oxo-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-1-yl)-2-(trifluoromethyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving quinoline and naphthyridine derivatives.
Industry: It can be used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline and naphthyridine moieties are known to interact with nucleic acids and proteins, potentially inhibiting or modulating their function. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a promising candidate for drug development.
Comparison with Similar Compounds
Similar compounds include other quinoline and naphthyridine derivatives, such as:
- Quinoline-3-carboxamide
- Naphthyridine-4-carboxamide These compounds share structural similarities but differ in their specific functional groups and substitution patterns, which can significantly impact their chemical properties and biological activities. N-(1-methylpiperidin-4-yl)-4-[4-(2-oxo-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-1-yl)-2-(trifluoromethyl)phenyl]benzamide is unique due to its combination of a piperidine ring, a quinoline moiety, and a trifluoromethyl-substituted phenyl group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C41H32F3N5O2 |
---|---|
Molecular Weight |
683.7 g/mol |
IUPAC Name |
N-(1-methylpiperidin-4-yl)-4-[4-(2-oxo-9-quinolin-3-ylbenzo[h][1,6]naphthyridin-1-yl)-2-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C41H32F3N5O2/c1-48-18-16-31(17-19-48)47-40(51)26-8-6-25(7-9-26)33-13-12-32(22-35(33)41(42,43)44)49-38(50)15-11-29-23-46-37-14-10-27(21-34(37)39(29)49)30-20-28-4-2-3-5-36(28)45-24-30/h2-15,20-24,31H,16-19H2,1H3,(H,47,51) |
InChI Key |
YACAVUFIAWVHTR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC=C(C=C2)C3=C(C=C(C=C3)N4C(=O)C=CC5=CN=C6C=CC(=CC6=C54)C7=CC8=CC=CC=C8N=C7)C(F)(F)F |
Origin of Product |
United States |
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